molecular formula C23H22BrN3OS2 B3966329 2-Amino-1-(2-bromo-5-methylphenyl)-4-[5-methyl-2-(methylsulfanyl)thiophen-3-YL]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

2-Amino-1-(2-bromo-5-methylphenyl)-4-[5-methyl-2-(methylsulfanyl)thiophen-3-YL]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B3966329
M. Wt: 500.5 g/mol
InChI Key: FEPXDWMJAXSLLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1-(2-bromo-5-methylphenyl)-4-[5-methyl-2-(methylsulfanyl)thiophen-3-YL]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core, a thiophene ring, and various functional groups such as amino, bromo, and methylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2-bromo-5-methylphenyl)-4-[5-methyl-2-(methylsulfanyl)thiophen-3-YL]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 2-bromo-5-methylbenzaldehyde with 5-methyl-2-(methylsulfanyl)thiophene-3-carbaldehyde in the presence of an appropriate catalyst. This is followed by cyclization and subsequent functional group modifications to introduce the amino and carbonitrile groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to streamline the synthesis process. The scalability of the synthesis is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2-bromo-5-methylphenyl)-4-[5-methyl-2-(methylsulfanyl)thiophen-3-YL]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The bromo and methylsulfanyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinoline compounds.

Scientific Research Applications

2-Amino-1-(2-bromo-5-methylphenyl)-4-[5-methyl-2-(methylsulfanyl)thiophen-3-YL]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Material Science: Its unique structure makes it a candidate for the development of advanced materials with specific electronic and optical properties.

    Biological Research: The compound is used in various biological assays to study its effects on cellular processes and molecular pathways.

Mechanism of Action

The mechanism of action of 2-Amino-1-(2-bromo-5-methylphenyl)-4-[5-methyl-2-(methylsulfanyl)thiophen-3-YL]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular function and behavior.

Comparison with Similar Compounds

Similar Compounds

  • **2-Amino-1-(2-bromo-5-methylphenyl)-4-[5-methyl-2-(methylsulfanyl)thiophen-3-YL]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile shares structural similarities with other quinoline derivatives, such as 2-Amino-1-(2-chloro-5-methylphenyl)-4-[5-methyl-2-(methylsulfanyl)thiophen-3-YL]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile and 2-Amino-1-(2-fluoro-5-methylphenyl)-4-[5-methyl-2-(methylsulfanyl)thiophen-3-YL]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications. The presence of the bromo and methylsulfanyl groups, along with the quinoline and thiophene rings, provides a distinct chemical profile that can be exploited for various scientific and industrial purposes.

Properties

IUPAC Name

2-amino-1-(2-bromo-5-methylphenyl)-4-(5-methyl-2-methylsulfanylthiophen-3-yl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22BrN3OS2/c1-12-7-8-16(24)18(9-12)27-17-5-4-6-19(28)21(17)20(15(11-25)22(27)26)14-10-13(2)30-23(14)29-3/h7-10,20H,4-6,26H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEPXDWMJAXSLLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Br)N2C3=C(C(C(=C2N)C#N)C4=C(SC(=C4)C)SC)C(=O)CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22BrN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-1-(2-bromo-5-methylphenyl)-4-[5-methyl-2-(methylsulfanyl)thiophen-3-YL]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-Amino-1-(2-bromo-5-methylphenyl)-4-[5-methyl-2-(methylsulfanyl)thiophen-3-YL]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-Amino-1-(2-bromo-5-methylphenyl)-4-[5-methyl-2-(methylsulfanyl)thiophen-3-YL]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.